molecular formula C20H26N4O B5677547 N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide

N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No. B5677547
M. Wt: 338.4 g/mol
InChI Key: DIQUAHGQWVFZMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole compounds involves multi-step procedures, typically starting from basic precursors and utilizing various catalysts and reaction conditions to achieve the desired product. For example, triazole derivatives have been synthesized using density functional methods, highlighting the importance of selecting appropriate reagents and conditions for successful synthesis (Orek, Koparir, & Koparır, 2012).

Molecular Structure Analysis

Characterization techniques such as NMR, IR, and X-ray crystallography play a crucial role in determining the molecular structure of synthesized compounds. The molecular geometry, vibrational frequencies, and chemical shift values can be calculated and compared with experimental data to confirm the structure of the compound (Orek, Koparir, & Koparır, 2012).

Chemical Reactions and Properties

Triazole compounds can participate in various chemical reactions, influenced by their functional groups and molecular structure. Theoretical studies, such as those involving density functional theory (DFT), help understand their reactivity, interaction with solvents, and potential for forming derivatives through reactions like cyclization and acetylation (Panchal & Patel, 2011).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, can be studied through experimental techniques and computational predictions. These properties are crucial for understanding the compound's stability and suitability for further applications (Gouda et al., 2022).

Chemical Properties Analysis

Triazole compounds exhibit a range of chemical properties, including antimicrobial activities, which can be assessed through biological screening. Their interaction with biological targets, potential for drug development, and chemical stability under various conditions are areas of interest for researchers (Turan-Zitouni et al., 2018).

properties

IUPAC Name

N-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c25-20(12-16-11-10-15-6-4-5-9-18(15)16)21-13-19-23-22-14-24(19)17-7-2-1-3-8-17/h4-6,9,14,16-17H,1-3,7-8,10-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQUAHGQWVFZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CNC(=O)CC3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide

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